Perfluoro(methyldecalin)

Description

The exact mass of the compound Perfluoro(methyldecalin) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluoro(methyldecalin) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro(methyldecalin) including the price, delivery time, and more detailed information at info@benchchem.com.

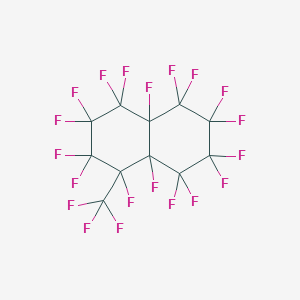

Structure

2D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluoro-8-(trifluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11F20/c12-1-2(13,6(19,20)10(27,28)9(25,26)4(1,15)16)5(17,18)8(23,24)7(21,22)3(1,14)11(29,30)31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRNQOBXRHWPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C(C(C(C(C1(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897561 | |

| Record name | 1-(Trifluoromethyl)perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-92-3, 51294-16-7 | |

| Record name | Perfluoro(1-methyldecalin) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro(1-methyldecalin) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoromethyldecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051294167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluorodecahydro-8-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Trifluoromethyl)perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluorodecahydro-8-(trifluoromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROMETHYLDECALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ68OB6TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Perfluoro(methyldecalin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(methyldecalin), a perfluorinated derivative of methyldecalin, is a chemically and biologically inert fluorocarbon liquid.[1] Its unique properties, particularly its high capacity for dissolving gases like oxygen, have made it a subject of significant interest in various scientific fields, most notably as a potential blood substitute.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of perfluoro(methyldecalin), including its isomeric forms. The information is presented to support research, scientific analysis, and development activities.

Chemical Identity and Structure

Perfluoro(methyldecalin) is not a single entity but typically exists as a mixture of isomers, primarily perfluoro-1-methyldecalin and perfluoro-2-methyldecalin.[2] Each isomer, as well as the mixture, has a unique CAS registry number.[2] The fundamental structure consists of a decalin ring system where all hydrogen atoms have been replaced by fluorine atoms, and a trifluoromethyl group is attached to the ring.

Table 1: Chemical Identification of Perfluoro(methyldecalin)

| Identifier | Value |

| Chemical Formula | C₁₁F₂₀[3] |

| Molecular Weight | 512.09 g/mol [3] |

| CAS Number (Mixture) | 51294-16-7[3] |

| CAS Number (Perfluoro-1-methyldecalin) | 306-92-3[2] |

| CAS Number (Perfluoro-2-methyldecalin) | 306-95-6[1] |

| Synonyms | Heptadecafluorodecahydro(trifluoromethyl)naphthalene, Flutec PP9[3][4] |

Physicochemical Properties

The physicochemical properties of perfluoro(methyldecalin) are critical for its application. It is a colorless liquid characterized by high density, low viscosity, and low surface tension.[2] It is also thermally stable to over 400 °C.[2] The properties can vary slightly depending on the specific isomeric composition of the mixture.

Table 2: Physical and Chemical Properties of Perfluoro(methyldecalin)

| Property | Value |

| Appearance | Clear, colorless liquid[2] |

| Boiling Point | 137-160 °C[3] |

| Melting Point | -40 °C[3] |

| Density | 1.95 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.317[3] |

| Viscosity | 6.41 mPa·s |

| Vapor Pressure | 0.29 kPa |

| Surface Tension | 18.5 mN/m |

| Solubility in Water | 10 ppm[2] |

Isomerism and Synthesis

The isomeric composition of commercially available perfluoro(methyldecalin) is a result of its manufacturing process. The primary method for its synthesis is the Fowler process.[2] This process involves the reaction of a hydrocarbon precursor, typically methylnaphthalene, with a high-valency metal fluoride, such as cobalt(III) fluoride, at elevated temperatures.[2] The use of methylnaphthalene is preferred over methyldecalin as it consumes less fluorine.[2] The resulting product is a mixture of perfluoro-1-methyldecalin and perfluoro-2-methyldecalin, which can be used as a mixture or further purified to isolate individual isomers.

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of the physicochemical properties of perfluoro(methyldecalin) are not extensively published in peer-reviewed literature, as these are often considered standard analytical procedures. However, based on general laboratory techniques for perfluorinated compounds, the following methodologies are appropriate.

Determination of Boiling Point

A micro-boiling point method can be employed for accurate determination with a small sample volume.

-

Sample Preparation: A small glass vial is filled approximately half-full with perfluoro(methyldecalin).

-

Apparatus Setup: The vial is attached to a thermometer, and an inverted capillary tube (sealed at the top) is placed inside the vial. The assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil.

-

Heating and Observation: The apparatus is heated gradually. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Confirmation: The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.

Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the isomers of perfluoro(methyldecalin).

-

Sample Preparation: A dilute solution of the perfluoro(methyldecalin) sample is prepared in a suitable solvent.

-

Instrumentation: A gas chromatograph equipped with a capillary column suitable for separating fluorinated compounds is used. The GC is coupled to a mass spectrometer for detection and identification.

-

Analysis: The sample is injected into the GC, where the isomers are separated based on their different boiling points and interactions with the column's stationary phase. The separated isomers then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each isomer, allowing for their identification and quantification.

Structural Elucidation by ¹⁹F NMR Spectroscopy

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural characterization of fluorinated compounds.

-

Sample Preparation: A solution of perfluoro(methyldecalin) is prepared in a deuterated solvent and placed in an NMR tube.

-

Data Acquisition: The ¹⁹F NMR spectrum is acquired on a high-field NMR spectrometer. Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, data acquisition is typically rapid.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹⁹F NMR spectrum provide detailed information about the fluorine environments in the molecule. This data is used to confirm the structure and differentiate between the various isomers of perfluoro(methyldecalin).

Logical Workflow for Quality Control

For applications in research and drug development, ensuring the purity and isomeric composition of perfluoro(methyldecalin) is crucial. The following diagram outlines a logical workflow for the quality control of a new batch of this compound.

References

Synthesis of Perfluoro(methyldecalin) via the Fowler Process: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro(methyldecalin) is a perfluorocarbon of significant interest in various biomedical and industrial applications due to its remarkable chemical inertness, thermal stability, and high gas-dissolving capacity. The primary industrial route for its synthesis is the Fowler process, a robust method for the perfluorination of hydrocarbons. This technical guide provides a comprehensive overview of the synthesis of perfluoro(methyldecalin) using this process. It details the underlying chemistry, experimental protocols for the preparation of the fluorinating agent and the core fluorination reaction, and methods for the purification of the final product. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application by researchers, scientists, and drug development professionals.

Introduction

Perfluoro(methyldecalin) (C₁₁F₂₀) is a fully fluorinated derivative of methyldecalin. Its unique properties, including high density, low surface tension, and the ability to dissolve large volumes of respiratory gases, have made it a candidate for applications such as artificial blood substitutes, oxygen delivery in cell cultures, and as a contrast agent in medical imaging.

The Fowler process, developed during the Manhattan Project, provides a method to produce perfluorocarbons by moderating the extreme reactivity of elemental fluorine.[1] This is achieved by using a high-valence metal fluoride (B91410), typically cobalt(III) fluoride (CoF₃), as the fluorinating agent.[1] The process is conducted in the vapor phase at elevated temperatures.[1]

This guide will focus on the synthesis of perfluoro(methyldecalin) from its preferred hydrocarbon precursor, methylnaphthalene.

The Fowler Process: Core Principles

The Fowler process is a two-stage cyclic process, which allows for the continuous production of perfluorocarbons.

Stage 1: Regeneration of the Fluorinating Agent

In the first stage, cobalt(II) fluoride (CoF₂) is fluorinated with elemental fluorine at an elevated temperature to regenerate the active fluorinating agent, cobalt(III) fluoride (CoF₃).

2CoF₂ + F₂ → 2CoF₃

Stage 2: Perfluorination of the Hydrocarbon Feedstock

The vaporized hydrocarbon feedstock, in this case, methylnaphthalene (C₁₁H₁₀), is passed over a heated bed of cobalt(III) fluoride. The CoF₃ donates its fluorine atoms to the hydrocarbon, replacing all hydrogen atoms and saturating any double bonds. In this process, the CoF₃ is reduced back to CoF₂.

C₁₁H₁₀ + 40CoF₃ → C₁₁F₂₀ + 10HF + 40CoF₂

The resulting crude product is a mixture of perfluoro(methyldecalin) isomers, primarily perfluoro-1-methyldecalin and perfluoro-2-methyldecalin, along with hydrogen fluoride (HF) and potentially some side products from fragmentation or rearrangement reactions.

Experimental Protocols

While specific industrial process parameters are often proprietary, this section outlines the general experimental procedures based on the principles of the Fowler process for the synthesis of perfluorocarbons.

Preparation of Cobalt(III) Fluoride

The regeneration of CoF₃ is a critical step and is typically carried out in the same reactor as the fluorination reaction.

Methodology:

-

A bed of cobalt(II) fluoride powder is placed in a suitable high-temperature reactor, often a horizontal rotating kiln or a fluidized-bed reactor, to ensure efficient gas-solid contact.

-

A stream of elemental fluorine, diluted with an inert gas such as nitrogen, is passed through the reactor.

-

The temperature of the reactor is maintained in the range of 250-350°C.

-

The progress of the reaction can be monitored by observing the color change of the solid from the pale pink of CoF₂ to the light brown of CoF₃ and by analyzing the composition of the exit gas stream for unreacted fluorine.

| Parameter | Value/Range |

| Reactant | Cobalt(II) fluoride (CoF₂) |

| Fluorinating Agent | Elemental Fluorine (F₂) |

| Diluent Gas | Nitrogen (N₂) |

| Temperature | 250 - 350 °C |

| Reactor Type | Rotating kiln or Fluidized-bed |

Table 1: Typical Conditions for the Regeneration of Cobalt(III) Fluoride

Perfluorination of Methylnaphthalene

Methodology:

-

Once the regeneration of CoF₃ is complete, the flow of fluorine is stopped.

-

The temperature of the reactor is adjusted to the desired reaction temperature for fluorination.

-

Methylnaphthalene is vaporized and introduced into the reactor, carried by a stream of an inert gas (e.g., nitrogen).

-

The vaporized methylnaphthalene reacts with the hot CoF₃ bed.

-

The effluent gas stream, containing the crude perfluoro(methyldecalin), hydrogen fluoride, and the inert carrier gas, is passed through a series of condensers and scrubbers.

-

The crude perfluorocarbon product is collected in cooled traps.

-

The hydrogen fluoride byproduct is typically neutralized and removed in alkaline scrubbers.

| Parameter | Value/Range |

| Feedstock | Methylnaphthalene |

| Fluorinating Agent | Cobalt(III) fluoride (CoF₃) |

| Carrier Gas | Nitrogen (N₂) |

| Reaction Temperature | 250 - 400 °C |

| Product Collection | Cooled Traps |

Table 2: General Conditions for the Perfluorination of Methylnaphthalene

Note: The optimal temperature is a critical parameter that needs to be carefully controlled. Temperatures that are too low will result in incomplete fluorination, while excessively high temperatures can lead to fragmentation of the carbon skeleton and the formation of undesired byproducts.

Purification of Perfluoro(methyldecalin)

The crude product from the Fowler process is a mixture containing isomers of perfluoro(methyldecalin), partially fluorinated compounds, and potentially other perfluorinated byproducts. Purification is typically achieved through fractional distillation.

Methodology:

-

The collected crude product is washed with a dilute alkaline solution to remove any residual HF, followed by washing with water.

-

The organic layer is separated and dried using a suitable drying agent.

-

The dried crude product is then subjected to fractional distillation under atmospheric or reduced pressure.

-

Fractions are collected based on their boiling points. The main fraction will contain the mixture of perfluoro(methyldecalin) isomers.

| Property | Value |

| Boiling Point Range (technical grade) | 137-160 °C |

| Density (at 25 °C, technical grade) | 1.95 g/mL |

Table 3: Physical Properties of Technical Grade Perfluoro(methyldecalin) Mixture [2]

Visualizations

Fowler Process Workflow

Caption: Overall workflow of the Fowler process for perfluoro(methyldecalin) synthesis.

Logical Relationship of the Fowler Process Stages

Caption: Logical flow of the two-stage cyclic Fowler process.

Conclusion

The Fowler process remains a cornerstone of industrial perfluorocarbon synthesis. This guide has provided a detailed overview of the synthesis of perfluoro(methyldecalin) via this method, intended to be a valuable resource for professionals in research and drug development. The successful synthesis relies on careful control of reaction conditions, particularly temperature, and is followed by a rigorous purification process to obtain a product of the desired purity for its intended high-value applications. Further research into optimizing catalyst performance and reaction yields can continue to enhance the efficiency and cost-effectiveness of this important process.

References

An In-depth Technical Guide to the Structural Isomers of Perfluoro(methyldecalin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro(methyldecalin) (PFMD) is a perfluorocarbon (PFC) of significant interest in various advanced applications, including as a potential blood substitute, due to its high gas-dissolving capacity and biological inertness.[1] Commercially available PFMD is typically a mixture of its structural isomers, primarily perfluoro-1-methyldecalin and perfluoro-2-methyldecalin.[1] Furthermore, each of these structural isomers can exist as a set of diastereomers (cis and trans). A thorough understanding of the distinct properties and characteristics of these isomers is crucial for their effective application and for regulatory purposes. This technical guide provides a comprehensive overview of the structural isomers of perfluoro(methyldecalin), including their synthesis, separation, and characterization.

Introduction

Perfluorocarbons are hydrocarbons in which all hydrogen atoms have been replaced by fluorine atoms. This substitution imparts unique properties, such as high density, low surface tension, and exceptional chemical and thermal stability.[1] Perfluoro(methyldecalin) (C₁₁F₂₀) is a derivative of decalin and is a colorless, odorless, and non-flammable liquid.[2] Its primary application lies in the biomedical field as an oxygen carrier in blood substitutes, a use that leverages its ability to dissolve large volumes of gases.[1] The isomeric composition of PFMD can influence its physical properties and, consequently, its performance in these applications. This guide will delve into the structural nuances of perfluoro(methyldecalin) isomers.

Structural Isomers of Perfluoro(methyldecalin)

The primary structural isomerism in perfluoro(methyldecalin) arises from the position of the trifluoromethyl (-CF₃) group on the perfluorodecalin (B110024) ring system. This leads to two main isomers:

-

Perfluoro-1-methyldecalin: The -CF₃ group is attached to a carbon atom at the bridgehead of the two fused rings.

-

Perfluoro-2-methyldecalin: The -CF₃ group is attached to a carbon atom adjacent to the bridgehead.

In addition to this structural isomerism, each of these isomers can also exist as cis and trans diastereomers, based on the relative orientation of the fluorine atoms on the bridgehead carbons.

Physicochemical Properties

The separation and characterization of the individual isomers of perfluoro(methyldecalin) are challenging, and consequently, much of the available data pertains to the isomeric mixture. However, subtle differences in their physical properties, such as boiling point and density, are expected, which can be exploited for their separation.

| Property | Perfluoro-1-methyldecalin | Perfluoro-2-methyldecalin | Isomeric Mixture |

| CAS Number | 306-92-3 | 306-95-6 | 51294-16-7 |

| Molecular Formula | C₁₁F₂₀ | C₁₁F₂₀ | C₁₁F₂₀ |

| Molecular Weight | 512.09 g/mol | 512.09 g/mol | 512.09 g/mol |

| Boiling Point | ~140 °C[3] | Data not readily available | 137-160 °C[4][5] |

| Melting Point | -40 °C (lit.)[3][5] | Data not readily available | -40 °C (lit.)[4][5] |

| Density | Data not readily available | Data not readily available | 1.95 g/mL at 25 °C (lit.)[4][5] |

| Refractive Index (n20/D) | Data not readily available | Data not readily available | 1.317 (lit.)[4][5] |

Synthesis and Separation of Isomers

Synthesis: The Fowler Process

Perfluoro(methyldecalin) is typically synthesized via the Fowler process, which involves the vapor-phase fluorination of a hydrocarbon precursor over a high-valency metal fluoride (B91410) catalyst, most commonly cobalt(III) fluoride (CoF₃).[1][6] The use of methylnaphthalene as the starting material is preferred over methyldecalin as it consumes less fluorine.[1]

Experimental Protocol: Synthesis of Perfluoro(methyldecalin) via the Fowler Process

Objective: To synthesize a mixture of perfluoro(methyldecalin) isomers from methylnaphthalene.

Materials:

-

Methylnaphthalene

-

Cobalt(II) fluoride (CoF₂)

-

Fluorine gas (F₂)

-

Nitrogen gas (N₂)

-

Nickel or Monel reactor tube

-

Furnace capable of reaching 300-400°C

-

Condensation train with cooling traps (e.g., dry ice/acetone)

-

Scrubbers for unreacted fluorine and hydrogen fluoride (e.g., alumina, soda lime)

Procedure:

-

Catalyst Activation: The reactor tube is packed with CoF₂ powder. A stream of nitrogen is passed through the reactor while the furnace is heated to approximately 250-300°C to dry the catalyst. Subsequently, a stream of fluorine gas is introduced to convert the CoF₂ to the active CoF₃ catalyst. This process is highly exothermic and must be carefully controlled. The completion of the activation is indicated by the breakthrough of fluorine gas at the reactor outlet.

-

Fluorination: The reactor temperature is maintained at an elevated temperature (typically 300-400°C). A stream of methylnaphthalene vapor, carried by an inert gas such as nitrogen, is passed through the heated bed of CoF₃. The CoF₃ is reduced back to CoF₂ during the reaction.

-

Product Collection: The effluent gas stream, containing the crude perfluoromethyldecalin (B3415980) isomers, hydrogen fluoride (HF), and any unreacted starting material or partially fluorinated products, is passed through a series of cooled traps. The perfluorinated products condense in these traps.

-

Purification: The crude product is washed with water to remove HF, followed by treatment with a suitable agent to remove any remaining unsaturation. The resulting mixture of perfluoro(methyldecalin) isomers can then be purified by fractional distillation.

-

Catalyst Regeneration: The spent CoF₂ catalyst can be regenerated by passing fluorine gas over it at an elevated temperature, as in the initial activation step.

Separation of Isomers

The separation of the perfluoro-1-methyldecalin and perfluoro-2-methyldecalin isomers, along with their respective cis and trans diastereomers, is a significant challenge due to their similar boiling points and chemical properties.

Fractional distillation is a viable method for separating compounds with close boiling points.[7][8][9][10] Given the slight differences in boiling points expected between the isomers of perfluoro(methyldecalin), a highly efficient fractional distillation column (i.e., one with a high number of theoretical plates) is required.

Experimental Protocol: Separation of Perfluoro(methyldecalin) Isomers by Fractional Distillation

Objective: To separate the perfluoro-1-methyldecalin and perfluoro-2-methyldecalin isomers from a mixture.

Apparatus:

-

A high-efficiency fractional distillation apparatus, including a vacuum-jacketed column packed with a suitable material (e.g., Raschig rings, Vigreux indentations).

-

Heating mantle with a stirrer.

-

Distillation head with a condenser and fraction collector.

-

Vacuum pump and pressure gauge for vacuum distillation, if necessary.

Procedure:

-

The isomeric mixture of perfluoro(methyldecalin) is charged into the distillation flask.

-

The column is heated, and a high reflux ratio is maintained to ensure efficient separation.

-

The distillation is carried out slowly, and fractions are collected based on their boiling points.

-

The composition of each fraction is analyzed by gas chromatography (GC) to determine the degree of separation.

-

Fractions enriched in a particular isomer can be combined and redistilled to achieve higher purity.

For obtaining highly pure samples of individual isomers for analytical purposes, preparative gas chromatography (GC) is a powerful technique.[11]

Experimental Protocol: Separation of Perfluoro(methyldecalin) Isomers by Preparative Gas Chromatography

Objective: To isolate pure samples of perfluoro-1-methyldecalin and perfluoro-2-methyldecalin.

Apparatus:

-

A preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or mid-polar capillary column).

-

A fraction collector.

-

Detector (e.g., thermal conductivity detector).

Procedure:

-

The isomeric mixture is injected into the preparative GC.

-

The oven temperature program is optimized to achieve baseline separation of the isomer peaks.

-

As each separated isomer elutes from the column, it is directed to a cooled collection trap.

-

The purity of the collected fractions is verified by analytical GC.

Characterization of Isomers

The characterization and differentiation of the perfluoro(methyldecalin) isomers rely on modern analytical techniques, primarily mass spectrometry and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. While the structural isomers will have the same molecular weight, their fragmentation patterns upon ionization may differ, allowing for their distinction. The fragmentation of perfluoroalkanes is complex and can involve rearrangements.

Expected Fragmentation:

-

Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z 512 is expected, which is typical for perfluorocarbons.

-

Key Fragments: The loss of a -CF₃ group (m/z 69) is a likely fragmentation pathway. The position of the methyl group will influence the stability of the resulting carbocations, leading to differences in the relative abundances of certain fragment ions. For example, the fragmentation of perfluoro-1-methyldecalin might show a more prominent peak corresponding to the loss of the trifluoromethyl group due to the formation of a more stable tertiary carbocation at the bridgehead.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an exceptionally powerful tool for the structural elucidation of fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity.[12] The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment.

Expected Spectral Features:

-

The ¹⁹F NMR spectra of the two isomers will be complex due to the large number of fluorine atoms and spin-spin coupling.

-

Perfluoro-1-methyldecalin: The fluorine atoms of the -CF₃ group will appear as a distinct signal, and its chemical shift and coupling pattern will be characteristic of a trifluoromethyl group attached to a quaternary perfluorinated carbon.

-

Perfluoro-2-methyldecalin: The -CF₃ group is attached to a tertiary perfluorinated carbon, which will result in a different chemical shift and coupling pattern for these fluorine atoms compared to the 1-methyl isomer.

-

The number and multiplicity of the signals for the fluorine atoms on the decalin ring will also differ significantly between the two isomers, providing a unique fingerprint for each. The cis and trans diastereomers of each structural isomer will also exhibit distinct ¹⁹F NMR spectra.

Visualization of Isomeric Relationships and Experimental Workflow

Caption: Relationship between the synthesis and isomeric forms of Perfluoro(methyldecalin).

Caption: General experimental workflow for the separation and characterization of PFMD isomers.

Conclusion

The structural isomers of perfluoro(methyldecalin), primarily perfluoro-1-methyldecalin and perfluoro-2-methyldecalin, along with their respective diastereomers, present a complex analytical challenge. A comprehensive understanding of their individual properties is essential for the advancement of their applications, particularly in the pharmaceutical and biomedical fields. The synthesis via the Fowler process yields an isomeric mixture that can be separated using advanced techniques such as high-efficiency fractional distillation and preparative gas chromatography. The unequivocal characterization of these isomers is best achieved through a combination of mass spectrometry and ¹⁹F NMR spectroscopy. Further research into the specific properties of each isomer will undoubtedly contribute to the optimization of perfluoro(methyldecalin)-based technologies.

References

- 1. Perfluoromethyldecalin - Wikipedia [en.wikipedia.org]

- 2. CAS 306-92-3: Perfluoro(1-methyldecalin) | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 全氟甲基十氢萘,异构体混合物 technical grade, 80% | Sigma-Aldrich [sigmaaldrich.com]

- 5. PERFLUORO(METHYLDECALIN) | 306-92-3 [chemicalbook.com]

- 6. Fowler process - Wikipedia [en.wikipedia.org]

- 7. Fractional distillation - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. energyeducation.ca [energyeducation.ca]

- 11. academic.oup.com [academic.oup.com]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

Gas Solubility in Perfluoro(methyldecalin): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and quantitative data surrounding the solubility of various gases in Perfluoro(methyldecalin). Perfluoro(methyldecalin), a biologically and chemically inert fluorocarbon, is of significant interest in the medical and research fields, primarily for its high gas-dissolving capacity, which makes it a candidate for applications such as artificial blood substitutes and for enhancing oxygen delivery in cell cultures.[1] This document provides a detailed overview of its gas solubility characteristics, the experimental methods used for its measurement, and the underlying thermodynamic principles.

Core Concepts of Gas Solubility in Perfluorocarbons

Perfluorocarbons (PFCs) are known for their exceptionally high gas solubility, a property attributed to their unique molecular structure.[2][3] The weak intermolecular forces in these liquids allow for the accommodation of gas molecules with minimal energy penalty. The solubility of a gas in a liquid is governed by Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.

The temperature dependence of gas solubility in perfluorocarbons is a critical factor, with solubility generally decreasing as temperature increases.[4] This inverse relationship is important for applications in biological systems, which typically operate at 37°C.

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of oxygen, carbon dioxide, and nitrogen in Perfluoro(methyldecalin), also known by its commercial name Flutec PP9.[5][6] The data is presented at 25°C and includes conversions to various standard units of solubility measurement.

Table 1: Solubility of Gases in Perfluoro(methyldecalin) at 25°C (298.15 K)

| Gas | Solubility (ml gas / 100 g liquid) | Solubility (ml gas / 100 ml liquid) | Bunsen Coefficient (α) | Ostwald Coefficient (L) |

| Oxygen (O₂) | 41.0 | 80.85 | 0.410 | 0.447 |

| Carbon Dioxide (CO₂) | 155.0 | 305.66 | 1.550 | 1.691 |

| Nitrogen (N₂) | 26.3 | 51.86 | 0.263 | 0.287 |

Note: Conversions are based on the density of Perfluoro(methyldecalin) at 25°C (1.972 g/mL)[5] and standard gas law principles.

While specific experimental data for gas solubility in Perfluoro(methyldecalin) at 37°C is limited in the readily available literature, the general trend of decreasing solubility with increasing temperature for perfluorocarbons suggests that the values at 37°C will be lower than those at 25°C.[1][2] For critical applications, experimental determination at the specific temperature of interest is recommended.

Experimental Protocols for Measuring Gas Solubility

Accurate determination of gas solubility is crucial for the application of Perfluoro(methyldecalin). The following sections detail the methodologies for three key experimental techniques.

Volumetric (Saturation) Method

This classic method involves saturating a known volume of the degassed liquid with the gas of interest and measuring the volume of gas absorbed.

Detailed Methodology:

-

Degassing the Solvent: A known volume of Perfluoro(methyldecalin) is placed in a thermostatted vessel connected to a vacuum line. The liquid is stirred and subjected to several freeze-pump-thaw cycles to remove all dissolved gases.

-

Gas Introduction: A calibrated burette filled with the gas to be studied is connected to the vessel containing the degassed liquid.

-

Saturation: The gas is introduced into the vessel, and the liquid is stirred vigorously to ensure intimate contact between the gas and liquid phases, facilitating dissolution until equilibrium is reached. The system is maintained at a constant temperature and pressure.

-

Volume Measurement: The volume of gas absorbed by the liquid is determined by the difference in the initial and final readings of the gas burette, after correcting for the vapor pressure of the solvent.

References

Thermal Stability of Perfluoro(methyldecalin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(methyldecalin), a perfluorinated derivative of methyldecalin, is a synthetic fluorocarbon liquid renowned for its exceptional chemical and biological inertness, as well as its high gas solubility. These properties have made it a substance of significant interest in various advanced applications, including as a blood substitute, in liquid ventilation, and as a heat transfer agent.[1] This technical guide provides an in-depth analysis of the thermal stability of perfluoro(methyldecalin), presenting key data, experimental methodologies, and a discussion of its decomposition characteristics.

Core Properties of Perfluoro(methyldecalin)

Perfluoro(methyldecalin) is a colorless, odorless liquid with a high density and low viscosity.[1] Commercially, it is available as a mixture of isomers, primarily perfluoro-1-methyldecalin and perfluoro-2-methyldecalin. Its robust carbon-fluorine bonds contribute to its remarkable thermal and chemical stability.

Table 1: Physical and Chemical Properties of Perfluoro(methyldecalin)

| Property | Value | Reference |

| Molecular Formula | C₁₁F₂₀ | |

| Molecular Weight | 512.09 g/mol | |

| Boiling Point | 137-160 °C | [2] |

| Melting Point | -40 °C to -70 °C | [2][3] |

| Density (at 25 °C) | ~1.95 - 1.972 g/mL | [2] |

| Refractive Index (n20/D) | ~1.317 - 1.3195 | [3] |

| Thermal Stability | Stable up to ~400 °C | [3][4][5][6] |

Thermal Stability and Decomposition

Perfluoro(methyldecalin) exhibits high thermal stability, with documented resistance to decomposition at temperatures up to approximately 400°C.[3][4][5][6] This stability is a key attribute for its use in high-temperature applications. However, at temperatures exceeding this threshold, thermal breakdown can occur.

The decomposition of perfluorocarbons like perfluoro(methyldecalin) is understood to initiate with the cleavage of C-C bonds, which are weaker than the C-F bonds. This process can be influenced by the presence of metals and impurities. The resulting radical fragments can then recombine to form a variety of smaller perfluorinated compounds.

While specific experimental data on the thermal decomposition products of perfluoro(methyldecalin) is limited in publicly available literature, studies on similar perfluorinated compounds suggest that potential byproducts could include smaller perfluoroalkanes and perfluoroalkenes. In the presence of oxygen and water at high temperatures, the formation of hydrogen fluoride (B91410) (HF) and other toxic gases is a possibility.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of perfluoro(methyldecalin), standardized thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed. The following sections outline generalized experimental protocols for these methods, based on best practices for the analysis of per- and polyfluoroalkyl substances (PFAS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset temperature of decomposition and to quantify mass loss during thermal degradation.

Experimental Workflow for TGA of Perfluoro(methyldecalin)

Caption: TGA Experimental Workflow for Perfluoro(methyldecalin).

Methodology:

-

Sample Preparation: A small sample of perfluoro(methyldecalin) (typically 5-10 mg) is accurately weighed and placed into an inert crucible, commonly made of alumina.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a non-reactive atmosphere.

-

Temperature Program: A temperature program is set, typically involving an initial isothermal period at room temperature for stabilization, followed by a linear heating ramp (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).

-

Data Acquisition: The instrument continuously monitors and records the sample's mass as a function of the increasing temperature.

-

Data Analysis: The resulting data is plotted as a TGA curve, showing the percentage of initial mass remaining on the y-axis versus temperature on the x-axis. The onset temperature of decomposition is determined from this curve, often defined as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Experimental Workflow for DSC of Perfluoro(methyldecalin)

Caption: DSC Experimental Workflow for Perfluoro(methyldecalin).

Methodology:

-

Sample Preparation: A small amount of perfluoro(methyldecalin) (typically 2-5 mg) is hermetically sealed in an aluminum pan to prevent evaporation during the experiment. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, similar to the TGA procedure.

-

Temperature Program: The temperature program is designed to cover the expected thermal events. For perfluoro(methyldecalin), this would typically involve cooling the sample to a low temperature (e.g., -100°C) and then heating it at a controlled rate (e.g., 10°C/min) to a temperature above its decomposition point (e.g., 500°C).

-

Data Acquisition: The instrument measures the differential heat flow between the sample and reference pans.

-

Data Analysis: The data is presented as a DSC thermogram, plotting heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The peak area can be integrated to determine the enthalpy of the transition.

Application in Drug Development: Oxygen Transport by Perfluorocarbon Emulsions

In the context of drug development, perfluoro(methyldecalin) is a key component of perfluorocarbon (PFC) emulsions investigated as artificial oxygen carriers, or "blood substitutes." Its high capacity to dissolve oxygen and carbon dioxide, combined with its biological inertness, makes it suitable for this application. The mechanism of oxygen transport by PFC emulsions is a physical process based on the partial pressure gradient of oxygen, rather than a chemical binding process like that of hemoglobin.

Logical Relationship of Oxygen Transport by PFC Emulsions

Caption: Oxygen Transport by Perfluorocarbon Emulsions.

This physical dissolution and release mechanism allows PFC emulsions to deliver oxygen to tissues, particularly in situations of acute blood loss or to oxygenate tissues that are poorly perfused by red blood cells.

Conclusion

Perfluoro(methyldecalin) is a highly stable fluorocarbon with a thermal decomposition threshold of approximately 400°C. Its inertness and high gas solubility are advantageous for specialized applications, including in the pharmaceutical field as an oxygen carrier. While detailed public data on its thermal decomposition products are scarce, established thermoanalytical methods like TGA and DSC provide robust frameworks for its stability assessment. Further research into the precise decomposition pathways and byproducts under various conditions would be beneficial for expanding its applications and ensuring its safe handling at elevated temperatures.

References

- 1. Perfluoromethyldecalin - Wikipedia [en.wikipedia.org]

- 2. PERFLUORO(METHYLDECALIN) | 306-92-3 [chemicalbook.com]

- 3. f2chemicals.com [f2chemicals.com]

- 4. f2chemicals.com [f2chemicals.com]

- 5. F2 Chemicals Ltd - Company Profile | Where to Buy Chemicals [w2bchemicals.com]

- 6. f2chemicals.com [f2chemicals.com]

Perfluoro(methyldecalin): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Perfluoro(methyldecalin), a perfluorinated derivative of methyldecalin. Due to its chemical inertness, high gas solubility, and biological compatibility, this compound has garnered significant interest in various scientific and industrial fields, most notably in drug development as a potential blood substitute. This document details its chemical identifiers, physicochemical properties, synthesis, and key applications, supported by experimental protocols and logical workflow diagrams.

Core Identifiers and Chemical Properties

Perfluoro(methyldecalin) is typically available as a mixture of isomers, primarily the perfluoro-1-methyldecalin and perfluoro-2-methyldecalin isomers. It is also commercially available as single isomers.[1] The CAS number and other identifiers can vary depending on whether it is the mixture or a specific isomer.

Table 1: Chemical Identifiers for Perfluoro(methyldecalin)

| Identifier | Mixture of Isomers | Perfluoro-1-methyldecalin | Perfluoro-2-methyldecalin |

| CAS Number | 51294-16-7[1] | 306-92-3[1] | 306-95-6[1] |

| EC Number | 206-191-9[1] | - | - |

| PubChem CID | 39977[2] | - | - |

| UNII | VWJ68OB6TM[2] | - | - |

| InChI | - | InChI=1S/C11F20/c12-1-2(13,6(19,20)10(27,28)9(25,26)4(1,15)16)5(17,18)8(23,24)7(21,22)3(1,14)11(29,30)31[2] | InChI=1S/C12F22/c13-1-2(14,11(29,30)31)4(16,12(32,33)34)8(23,24)6(19,20)3(1,15)7(21,22)10(27,28)9(25,26)5(1,17)18[1] |

| InChIKey | - | LWRNQOBXRHWPGE-UHFFFAOYSA-N[2] | UYXKOSTWUQXOMT-UHFFFAOYSA-N[1] |

| SMILES | - | FC1(C(F)(C2(C(F)(C(F)(C(F)(C(F)(C2(C(F)(C1(F)F)F)F)F)F)F)F)F)C(F)(F)F)F[1] | FC(F)(F)C1(F)C(F)(F)C2(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C2(F)C(F)(F)C1(F)F[1] |

| Synonyms | Heptadecafluorodecahydro(trifluoromethyl)naphthalene | Flutec PP9[1] | - |

Table 2: Physicochemical Properties of Perfluoro(methyldecalin) (Mixture of Isomers)

| Property | Value |

| Molecular Formula | C₁₁F₂₀ |

| Molecular Weight | 512.09 g/mol |

| Appearance | Clear, colorless liquid[1] |

| Density | 1.95 g/mL at 25 °C[3] |

| Boiling Point | 137-160 °C[3] |

| Melting Point | -40 °C[3] |

| Refractive Index | n20/D 1.317[3] |

| Solubility in Water | ~10 ppm[1] |

| Flash Point | 112.8 °C (closed cup)[4] |

Synthesis of Perfluoro(methyldecalin)

The primary industrial method for producing Perfluoro(methyldecalin) is the Fowler process.[1] This process involves the high-temperature fluorination of a hydrocarbon precursor, typically methylnaphthalene, using a high-valency metal fluoride (B91410) such as cobalt(III) fluoride as the fluorinating agent. Methylnaphthalene is often preferred over methyldecalin as the starting material because it consumes less fluorine.[1]

Experimental Protocol: Synthesis via the Fowler Process (Generalized)

This protocol is a generalized representation of the Fowler process and would require optimization for specific laboratory or industrial scale-up.

1. Preparation of the Fluorinating Agent:

-

Cobalt(II) fluoride (CoF₂) is converted to cobalt(III) fluoride (CoF₃) by reaction with elemental fluorine at elevated temperatures (typically 250-300 °C) in a reactor. This step is highly exothermic and requires careful temperature control.

2. Fluorination Reaction:

-

The vapor of methylnaphthalene, diluted with an inert gas such as nitrogen, is passed through a heated bed of cobalt(III) fluoride.

-

The reaction temperature is a critical parameter and is typically maintained in the range of 200-250 °C.[5]

-

The highly reactive CoF₃ donates fluorine atoms to the hydrocarbon, resulting in the perfluorinated product and regenerating CoF₂. The CoF₂ can then be re-fluorinated in situ or in a separate step.

3. Product Condensation and Purification:

-

The gaseous product stream exiting the reactor is cooled to condense the crude Perfluoro(methyldecalin).

-

The crude product is a mixture of perfluorinated isomers, partially fluorinated compounds, and other byproducts.

-

Purification is typically achieved through fractional distillation under reduced pressure. Further purification may involve washing with a base to remove any acidic byproducts, followed by treatment with a drying agent.

4. Quality Control:

-

The purity of the final product is assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify isomers and any remaining impurities.[5]

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F NMR) is also a valuable tool for structural confirmation.

References

- 1. Methods of Generating Submicrometer Phase-Shift Perfluorocarbon Droplets for Applications in Medical Ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of computational design for reliable prediction of dielectric strengths of perfluorocarbon compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Perfluoro(methyldecalin)

This technical guide provides a comprehensive overview of the core physicochemical properties of perfluoro(methyldecalin), a fluorocarbon compound of significant interest in various advanced applications, including as a potential blood substitute. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Perfluoro(methyldecalin) is a perfluorinated derivative of the hydrocarbon methyldecalin. It is a chemically and biologically inert liquid renowned for its high gas-dissolving capacity, particularly for oxygen and carbon dioxide.[1] This property is central to its evaluation as an oxygen-carrying component in blood substitute emulsions.[1] Commercially, it can be available as a mixture of isomers, primarily perfluoro-1-methyldecalin and perfluoro-2-methyldecalin.[1]

Core Molecular and Physical Properties

The fundamental molecular and physical characteristics of perfluoro(methyldecalin) are summarized in the table below. These properties are critical for understanding its behavior in both chemical and biological systems.

| Property | Value |

| Chemical Formula | C₁₁F₂₀[1][2][3][4] |

| Molecular Weight | ~512.09 g/mol [2][5][6] |

| Appearance | Clear, colorless liquid[1] |

| Density | ~1.972 g/mL[1] |

| Boiling Point | 160 °C (320 °F; 433 K)[1] |

| Melting Point | -70 °C (-94 °F; 203 K)[1] |

| Solubility in Water | ~10 ppm[1] |

| CAS Number (Mixture) | 51294-16-7[1] |

| CAS Number (1-isomer) | 306-92-3[1][4] |

| CAS Number (2-isomer) | 306-95-6[1] |

Application in Oxygen Transport: A Developmental Workflow

The primary therapeutic interest in perfluoro(methyldecalin) lies in its potential use as an artificial oxygen carrier. Due to its immiscibility with blood, it must be formulated as an emulsion for intravenous administration.[3] The development and evaluation of such a product follows a rigorous, multi-stage process. The logical workflow from component selection to clinical evaluation is illustrated below.

Caption: Developmental workflow for a perfluorocarbon-based oxygen carrier.

Experimental Protocols: Core Concepts

The development of a perfluoro(methyldecalin)-based oxygen carrier involves several key experimental stages, as depicted in the workflow diagram.

-

Emulsion Formulation and Characterization: The initial step involves creating a stable emulsion of perfluoro(methyldecalin). This is a critical process as the compound is immiscible in aqueous solutions like blood.[3] High-quality surfactants, such as egg yolk phospholipids, are used to create fine, stable droplets, typically with an average size under 0.2 micrometers, to ensure safe passage through capillaries. Key in vitro tests at this stage include particle size analysis, emulsion stability studies under various conditions, and measurement of oxygen-dissolving capacity.

-

Preclinical In Vivo Assessment: Once a stable emulsion is developed, it undergoes rigorous testing in animal models. These studies are designed to evaluate both the efficacy and safety of the formulation. For instance, a common experimental model involves inducing severe anemia in a subject (e.g., a rat) through controlled blood withdrawal (hemorrhagic shock model) and then administering the perfluorocarbon emulsion.[7] Key parameters measured include arterial oxygen tension (PaO2), blood pH, and lactate (B86563) levels to determine if the product can effectively transport and deliver oxygen to tissues.[7] Histological examinations of organs like the liver and lungs are also performed to assess for any adverse effects.

-

Clinical Trials: Following successful preclinical trials and regulatory submission (e.g., an Investigational New Drug application), the perfluorocarbon emulsion advances to human clinical trials. These are typically conducted in three phases:

-

Phase I: Focuses on the safety and tolerability of the emulsion in a small group of healthy volunteers.

-

Phase II: The product is administered to a limited number of patients to assess its efficacy in treating specific conditions, such as reducing the need for allogeneic blood transfusions during surgery.

-

Phase III: Involves large-scale trials with a significant number of patients to confirm efficacy, monitor side effects, and compare it to commonly used treatments.

-

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. tandfonline.com [tandfonline.com]

- 3. Perfluorocarbons as blood substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Perfluorocarbon-based oxygen delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Artificial blood. Experimental studies on fluorocarbons as chemical blood substitutes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental Study of a Perfluorocarbon Emulsion Blood Substitute in the Hemorrhagic Rat Model [jtraumainj.org]

Perfluoro(methyldecalin): A Profile of Extreme Persistence and Presumed Degradation Pathways

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the degradation pathways of perfluoro(methyldecalin) (PFMD). A comprehensive review of the scientific literature reveals a significant scarcity of specific experimental studies on the degradation of this compound. The available information consistently underscores its extreme chemical and biological inertness. Consequently, this document summarizes the known stability of PFMD and discusses potential degradation pathways based on general principles of perfluorinated compound chemistry, while highlighting the speculative nature of these routes due to the lack of direct experimental evidence.

High Persistence and Chemical Inertness

Perfluoro(methyldecalin) is a fully fluorinated derivative of methyldecalin, belonging to the class of perfluorocarbons (PFCs). These compounds are characterized by the presence of strong carbon-fluorine (C-F) bonds, which impart exceptional thermal and chemical stability. Perfluoro(methyldecalin) is documented to be thermally stable at temperatures exceeding 400°C.[1] It is not readily biodegradable, and there is no substantial evidence to suggest its degradation through other abiotic mechanisms under typical environmental conditions.[2] This high level of persistence has led to its classification as a persistent or very persistent substance.[2]

Due to its low water solubility and high volatility relative to other per- and polyfluoroalkyl substances (PFAS), perfluoro(methyldecalin) is expected to partition predominantly to the atmosphere if released into the environment.[2][3]

Potential Degradation Pathways

Direct experimental evidence for the degradation of perfluoro(methyldecalin) is not available in the reviewed literature. However, based on the understanding of the atmospheric fate of other perfluorinated compounds, a hypothetical degradation pathway has been proposed.

Atmospheric Degradation: A Hypothesized Pathway

It has been suggested that perfluoro(methyldecalin) could undergo ionized photolysis in the upper atmosphere.[3] This process would involve high-energy radiation leading to the fragmentation of the perfluorinated structure. The proposed ultimate degradation product of such a pathway is trifluoroacetic acid (TFA).[3] It is crucial to emphasize that this is a proposed mechanism based on chemical similarity and has not been experimentally verified for perfluoro(methyldecalin).

General Considerations for Perfluorinated Compound Degradation

In the absence of specific data for perfluoro(methyldecalin), it is informative to consider the degradation of other well-studied PFAS.

Thermal Degradation: High-temperature incineration is a common method for the disposal of PFAS-containing wastes.[4] The process involves the cleavage of C-C and C-F bonds, but the formation of potentially hazardous products of incomplete combustion is a concern.[5] Effective mineralization typically requires very high temperatures.

Photolytic and Photocatalytic Degradation: While direct photolysis of many PFAS is slow, photocatalytic approaches using semiconductors (e.g., TiO2) have shown promise for the degradation of compounds like perfluorooctanoic acid (PFOA). These processes generate highly reactive species that can break the C-F bonds.

Biodegradation: Perfluorinated compounds are generally resistant to microbial degradation.[6][7][8][9] While some polyfluorinated substances (which contain C-H bonds) can be partially biodegraded, the complete defluorination of perfluorinated compounds by microorganisms is a very slow and often incomplete process.[6][10]

Lack of Quantitative Data and Experimental Protocols

The extreme stability of perfluoro(methyldecalin) has limited research into its degradation. As a result, there is a notable absence of:

-

Quantitative Data: No peer-reviewed studies were identified that provide quantitative data on the degradation rates or product yields for perfluoro(methyldecalin) under any conditions.

-

Experimental Protocols: Detailed methodologies for inducing and analyzing the degradation of perfluoro(methyldecalin) are not available in the literature.

Conclusion

Perfluoro(methyldecalin) is a highly persistent compound with exceptional thermal and chemical stability. While a hypothetical atmospheric degradation pathway involving ionized photolysis to form trifluoroacetic acid has been proposed, there is a lack of direct experimental evidence to support this or any other degradation mechanism. The broader literature on PFAS degradation suggests that significant energy input (e.g., high temperatures) is necessary for their decomposition, and biological degradation is extremely limited. Further research is required to elucidate the specific environmental fate and potential degradation pathways of perfluoro(methyldecalin). Professionals in research, drug development, and environmental science should operate under the assumption of its extreme persistence in the absence of contrary data.

References

- 1. Perfluoromethyldecalin - Wikipedia [en.wikipedia.org]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. aaqr.org [aaqr.org]

- 4. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization Enhancement Using Additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biodegradation of perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biodegradation of perfluorinated compounds. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Unseen: A Technical Guide to the Byproducts of Perfluoro(methyldecalin) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Perfluoro(methyldecalin) (PFMD), a perfluorinated derivative of methyldecalin, is a synthetic fluorocarbon with significant interest in various high-technology applications, including as a potential blood substitute, due to its high gas-dissolving capacity and biological inertness. The synthesis of this complex molecule, however, is not without its challenges, often leading to a mixture of isomers and other byproducts that can influence its physicochemical properties and efficacy in sensitive applications. This technical guide provides an in-depth analysis of the byproducts generated during the synthesis of perfluoro(methyldecalin), offering detailed experimental protocols for its synthesis and the characterization of its impurities.

Core Synthesis and Byproduct Formation

The primary industrial method for the synthesis of perfluoro(methyldecalin) is the Fowler process, which involves the vapor-phase fluorination of a hydrocarbon precursor, typically methylnaphthalene, over a heated bed of a high-valency metal fluoride (B91410), most commonly cobalt(III) fluoride. An alternative method is electrochemical fluorination (ECF), or the Simons process, where an organic compound is electrolyzed in anhydrous hydrogen fluoride.

Both methods, while effective in replacing hydrogen atoms with fluorine, can lead to a complex mixture of products. The aggressive nature of the fluorinating agents can cause fragmentation of the parent molecule and rearrangements of the carbon skeleton, resulting in a variety of byproducts.

The main byproducts of perfluoro(methyldecalin) synthesis can be categorized as follows:

-

Isomeric Forms: The primary products are the cis- and trans-isomers of perfluoro-1-methyldecalin and perfluoro-2-methyldecalin. The relative abundance of these isomers can vary depending on the synthesis conditions.

-

Under-fluorinated Compounds: Incomplete fluorination can result in the presence of residual C-H bonds in the final product. These partially fluorinated compounds are often more reactive and less stable than their perfluorinated counterparts.

-

Fragmentation Products: The high energy of the fluorination process can lead to the cleavage of C-C bonds, resulting in smaller perfluorinated alkanes and cycloalkanes.

-

Rearrangement Products: Carbocation intermediates formed during the Fowler process can undergo rearrangements, leading to the formation of structural isomers with different ring fusions or methyl group positions.

-

Related Perfluorinated Compounds: A notable impurity often found in technical-grade perfluoro(methyldecalin) is perfluorodecalin, which is formed from any decalin present in the starting material or through demethylation of methylnaphthalene during the process.

Quantitative Analysis of Byproducts

The precise quantification of byproducts in a given batch of perfluoro(methyldecalin) is crucial for quality control, especially for biomedical applications. Gas chromatography-mass spectrometry (GC-MS) and 19F Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

| Byproduct Class | Representative Species | Typical Percentage Range in Technical Grade Product |

| Isomeric Forms | Cis/trans isomers of perfluoro-1-methyldecalin and perfluoro-2-methyldecalin | Constitute the majority of the 80% main product |

| Related Perfluorocarbons | Perfluorodecalin | 5 - 10% |

| Under-fluorinated Compounds | C11F19H1 isomers | 2 - 5% |

| Fragmentation Products | Perfluoroalkanes (e.g., C5-C10) | 1 - 3% |

| Rearrangement Products | Other perfluorinated C11 isomers | 1 - 2% |

Experimental Protocols

Synthesis of Perfluoro(methyldecalin) via the Fowler Process

This protocol is a generalized representation of the Fowler process for the synthesis of perfluoro(methyldecalin) from methylnaphthalene.

1. Preparation of the Fluorinating Agent:

- Cobalt(II) fluoride (CoF2) is placed in a tubular reactor made of a fluorine-resistant material (e.g., nickel or Monel).

- The reactor is heated to approximately 250-300°C.

- A stream of elemental fluorine (F2) diluted with an inert gas (e.g., nitrogen) is passed over the CoF2 to oxidize it to cobalt(III) fluoride (CoF3). The reaction is highly exothermic and must be carefully controlled.

- The completion of the reaction is indicated by the cessation of heat evolution and the appearance of unreacted fluorine at the reactor outlet.

2. Fluorination of Methylnaphthalene:

- A stream of methylnaphthalene vapor, carried by an inert gas, is passed through the heated bed of CoF3 at a temperature of 300-400°C.

- The CoF3 is reduced back to CoF2, and the methylnaphthalene is perfluorinated. Hydrogen fluoride (HF) is produced as a byproduct.

- The product stream exiting the reactor consists of perfluoro(methyldecalin) isomers, byproducts, HF, and the inert carrier gas.

3. Product Recovery and Purification:

- The gaseous product stream is passed through a condenser to liquefy the fluorocarbon products.

- The condensed liquid is then washed with water to remove HF, followed by a wash with a dilute base (e.g., sodium carbonate solution) to neutralize any remaining acid.

- The crude product is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

- Fractional distillation is employed to separate the desired perfluoro(methyldecalin) isomers from lower and higher boiling point byproducts.

Characterization of Byproducts by GC-MS and 19F NMR

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

- Column: A capillary column suitable for the separation of volatile fluorinated compounds (e.g., a low-polarity phenyl-arylene polymer phase).

- Carrier Gas: Helium at a constant flow rate.

- Injection: A small volume of the purified perfluoro(methyldecalin) sample, diluted in a suitable solvent (e.g., perfluorohexane), is injected into the GC.

- Temperature Program: A temperature gradient is applied to the GC oven to separate the components based on their boiling points and interactions with the stationary phase.

- Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra are used to identify the individual components by comparing them to spectral libraries and analyzing their fragmentation patterns.

2. 19F Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A high-field NMR spectrometer equipped with a fluorine-observe probe.

- Sample Preparation: The perfluoro(methyldecalin) sample is dissolved in a deuterated solvent (e.g., CDCl3) containing a known 19F reference standard (e.g., trifluorotoluene).

- Data Acquisition: A standard one-dimensional 19F NMR spectrum is acquired. The large chemical shift dispersion of 19F NMR allows for the resolution of signals from different fluorine environments, enabling the identification and quantification of various isomers and impurities.

- Data Analysis: The chemical shifts, coupling constants, and integration of the 19F NMR signals provide detailed structural information about the different fluorinated species present in the sample.

Visualizing Synthesis and Byproduct Relationships

The following diagrams illustrate the logical relationships in the synthesis and analysis of perfluoro(methyldecalin).

Caption: Synthesis pathways and resulting product classes.

Caption: Workflow for product purification and analysis.

Perfluoro(methyldecalin) solubility in organic solvents

An In-depth Technical Guide to the Solubility of Perfluoro(methyldecalin) in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perfluoro(methyldecalin) (PFMD) is a perfluorocarbon (PFC), a synthetic organofluorine compound derived from the hydrocarbon methyldecalin by replacing all hydrogen atoms with fluorine. It is a colorless, odorless, and dense liquid, characterized by its exceptional chemical and biological inertness and high thermal stability.[1] Commercially, it is typically available as a mixture of the cis and trans isomers of perfluoro-1-methyldecalin and perfluoro-2-methyldecalin.[1]

A primary application of PFMD and other PFCs is in the biomedical field as potential blood substitutes, owing to their remarkable capacity to dissolve and transport respiratory gases like oxygen and carbon dioxide.[1] However, its utility as a solvent for liquid and solid solutes is limited. Perfluorocarbons are renowned for their unique solubility characteristics, being both hydrophobic (immiscible with water) and lipophobic (immiscible with most hydrocarbon-based organic solvents).[2] This guide provides a comprehensive overview of the solubility of perfluoro(methyldecalin) in organic solvents, the underlying physicochemical principles, quantitative data, and detailed experimental protocols for determining miscibility and solubility.

Core Concepts: The Physicochemical Basis of Perfluorocarbon Solubility

The poor solubility of perfluoro(methyldecalin) in most organic solvents is a defining characteristic of the perfluorocarbon class. This behavior stems directly from the unique properties imparted by the fluorine atoms.

-

Electronegativity and Polarity: Fluorine is the most electronegative element, leading to highly polar carbon-fluorine (C-F) bonds. However, in a perfluorinated molecule like PFMD, the symmetrical arrangement of these bonds results in a molecule with a very low overall dipole moment, making it non-polar.[3]

-

Intermolecular Forces: The electron density is held very tightly by the fluorine atoms, resulting in extremely low polarizability. This severely weakens the intermolecular London dispersion forces, which are the primary attractive forces between non-polar molecules.[2]

-

Cohesive Energy and the "Fluorous" Phase: The intermolecular forces within liquid PFCs are exceptionally feeble. Consequently, it is thermodynamically unfavorable for them to mix with hydrocarbon-based organic solvents, where stronger van der Waals forces are at play.[2] This results in the well-known lipophobicity of PFCs, leading them to form a distinct third phase—the "fluorous" phase—when mixed with aqueous and many organic media.[3]

This combination of properties makes perfluorocarbons poor solvents for most compounds, with the notable exception of other perfluorinated molecules and gases.[1]

Caption: Logical relationship of PFMD's molecular properties and its solubility.

Quantitative Solubility Data

Quantitative solubility data for perfluoro(methyldecalin) in organic solvents is scarce in the literature. The most comprehensive available data is summarized below. It is important to note that "miscible" indicates solubility in all proportions.

Table 1: Physicochemical Properties of Perfluoro(methyldecalin)

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₁₁F₂₀ | [1] |

| Molecular Weight | 512.09 g/mol | [4] |

| Appearance | Clear, colorless liquid | [1] |

| Density (at 25 °C) | 1.95 - 1.972 g/mL | [1][4] |

| Boiling Point | 137 - 160 °C | [5][6] |

| Melting Point | -70 °C to -40 °C | [1][5] |

| Refractive Index (n20/D) | ~1.317 | [4][5] |

| Solubility in Water | ~10 ppm |[1] |

Table 2: Solubility of Perfluoro(methyldecalin) in Various Organic Solvents at 25°C

| Solvent | Formula | Solubility (g PFMD / 100 g Solvent) |

|---|---|---|

| Acetone | C₃H₆O | 8.0 |

| Hexane (B92381) | C₆H₁₄ | Miscible |

| Kerosene (B1165875) | N/A | 2.2 |

| Methanol (B129727) | CH₄O | <1.0 |

| Methylcyclohexane | C₇H₁₄ | 11.8 |

| Methyl Ethyl Ketone | C₄H₈O | 4.7 |

| Nitrobenzene | C₆H₅NO₂ | <0.7 |

| Petrol Ether (60-80) | N/A | Miscible |

(Data sourced from F2 Chemicals Ltd.[7])

The miscibility with non-polar aliphatic hydrocarbons like hexane and petrol ether, while being poorly soluble in more polar solvents like methanol and nitrobenzene, is consistent with theoretical principles. However, the limited solubility in a relatively non-polar solvent like kerosene highlights the unique and distinct nature of fluorous interactions.

Experimental Protocols for Solubility Determination

For solvents not listed above, or for solubility determination at different temperatures, direct experimental measurement is necessary. The following protocols can be used to assess the solubility of perfluoro(methyldecalin) in a target organic solvent.

Protocol 1: Visual Determination of Miscibility

This method is a straightforward, qualitative approach to determine if two liquids are miscible, partially miscible, or immiscible at a specific temperature.

Materials:

-

Perfluoro(methyldecalin) (PFMD)

-

Organic solvent of interest

-

A set of 10-15 mL glass vials with screw caps

-

Graduated pipettes or syringes

-

Vortex mixer

-

Constant temperature bath (optional, for non-ambient temperatures)

Procedure:

-

Preparation of Mixtures: Label a series of vials. Using graduated pipettes, prepare mixtures of PFMD and the organic solvent in varying volume/volume ratios (e.g., 10:90, 20:80, 50:50, 80:20, 90:10). A total volume of 5-10 mL per vial is sufficient.

-

Equilibration: Tightly cap the vials. If determining solubility at a temperature other than ambient, place the vials in a constant temperature bath and allow them to equilibrate for at least 30 minutes.

-

Mixing: Vigorously mix each vial using a vortex mixer for 1-2 minutes to ensure thorough contact between the two phases.

-

Observation: Allow the vials to stand undisturbed for at least 24 hours at the desired temperature.[8] Observe the contents of each vial against a well-lit background.

-

Miscible: The mixture remains a single, clear, homogenous liquid phase.

-

Immiscible: Two distinct liquid layers are observed. The denser PFMD (~1.95 g/mL) will form the bottom layer.

-